6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide
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Overview
Description
6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. This reaction is well-known and widely used in the preparation of imidazo[2,1-b]thiazole derivatives . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide can be compared with other similar compounds, such as:
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide
These compounds share similar structural features but may differ in their chemical properties and applications
Properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S.BrH/c1-4-2-9-3-5(6(10)11)12-7(9)8-4;/h2-3H,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGJSUMOHVQIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(SC2=N1)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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